Pyridine, 3-cyclohexyl-4-ethoxy- Pyridine, 3-cyclohexyl-4-ethoxy-
Brand Name: Vulcanchem
CAS No.: 63785-85-3
VCID: VC20610814
InChI: InChI=1S/C13H19NO/c1-2-15-13-8-9-14-10-12(13)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

Pyridine, 3-cyclohexyl-4-ethoxy-

CAS No.: 63785-85-3

Cat. No.: VC20610814

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 3-cyclohexyl-4-ethoxy- - 63785-85-3

Specification

CAS No. 63785-85-3
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name 3-cyclohexyl-4-ethoxypyridine
Standard InChI InChI=1S/C13H19NO/c1-2-15-13-8-9-14-10-12(13)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3
Standard InChI Key DPXYRDLMTDYLPX-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=NC=C1)C2CCCCC2

Introduction

Chemical Structure and Molecular Properties

Structural Configuration

The molecular architecture of 3-cyclohexyl-4-ethoxypyridine consists of a pyridine ring system with two distinct substituents: a cyclohexyl group and an ethoxy moiety. The cyclohexyl group, a saturated six-membered carbocycle, is attached to the pyridine ring at position 3, while the ethoxy group (-OCH2_2CH3_3) occupies position 4 . This arrangement creates a hybrid structure that combines aromaticity with aliphatic and ether functionalities.

The compound’s SMILES notation, CCOC1=C(C=NC=C1)C2CCCCC2, succinctly encodes its connectivity . The InChIKey DPXYRDLMTDYLPX-UHFFFAOYSA-N provides a unique identifier for computational and database searches .

Computed Physicochemical Properties

PubChem-derived computational data reveal critical properties influencing the compound’s behavior:

PropertyValueMethod/Source
Molecular Weight205.30 g/molPubChem 2.1
XLogP33.9XLogP3 3.0
Hydrogen Bond Donors0Cactvs 3.4.8.18
Hydrogen Bond Acceptors2Cactvs 3.4.8.18
Topological Polar SA22.1 ŲCactvs 3.4.8.18
Rotatable Bond Count3Cactvs 3.4.8.18

The relatively high XLogP3 value (3.9) indicates significant lipophilicity, suggesting preferential solubility in organic solvents over aqueous media . The absence of hydrogen bond donors and presence of two acceptors further underscore its potential for hydrophobic interactions in biological systems.

Synthesis and Reaction Pathways

Reaction Mechanisms

The ethoxy group’s electron-donating nature activates the pyridine ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the oxygen atom . The cyclohexyl group, being a bulky substituent, may sterically hinder reactions at adjacent positions, influencing regioselectivity in further functionalization .

Experimental and Spectral Characterization

Chromatographic Behavior

High-performance liquid chromatography (HPLC) retention times would likely correlate with its lipophilicity, requiring mobile phases with high organic content (e.g., acetonitrile/water mixtures) .

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